molecular formula C13H17FN2O B7648736 [(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol

[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol

Cat. No. B7648736
M. Wt: 236.28 g/mol
InChI Key: MZBTUQCXBCZXRY-QQIFVLEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol, also known as LY2940094, is a small molecule inhibitor that targets phosphoinositide 3-kinase (PI3K) alpha and beta isoforms. PI3K is a crucial enzyme involved in various cellular processes, including cell growth, survival, and metabolism. Dysregulation of PI3K signaling is implicated in numerous diseases, including cancer, diabetes, and immune disorders. Therefore, LY2940094 has gained significant attention as a potential therapeutic agent for these diseases.

Mechanism of Action

[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol selectively inhibits the PI3K alpha and beta isoforms by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a critical step in PI3K signaling. This inhibition leads to the suppression of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
The inhibition of PI3K signaling by this compound has several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In diabetes, this compound improves glucose uptake and insulin sensitivity in peripheral tissues, leading to better glycemic control. In immune disorders, this compound modulates immune responses and reduces inflammation, leading to improved disease outcomes.

Advantages and Limitations for Lab Experiments

[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol has several advantages as a research tool. It is a selective inhibitor of PI3K alpha and beta isoforms, which allows for the specific targeting of these enzymes without affecting other isoforms. The compound has also shown efficacy in various preclinical models, making it a promising candidate for further research. However, this compound has some limitations as well. The compound has moderate solubility, which can limit its use in certain experiments. In addition, the compound has shown some toxicity in animal models, which can affect its safety profile.

Future Directions

There are several future directions for the research on [(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol. One direction is to investigate the efficacy of the compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, in cancer treatment. Another direction is to explore the potential of this compound in other diseases, such as neurodegenerative disorders or cardiovascular diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its downstream effects on cellular processes.

Synthesis Methods

The synthesis of [(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol involves several steps, starting from commercially available starting materials. The key step involves the formation of a cyclopentenone intermediate, which is then functionalized to introduce the fluoropyridine and aminoethyl groups. The final step involves the reduction of the ketone to the corresponding alcohol using sodium borohydride. The overall yield of the synthesis is moderate, and the purity of the product is ensured by various purification techniques, including column chromatography and recrystallization.

Scientific Research Applications

[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol has been extensively studied in various preclinical models, including cell lines and animal models. The compound has shown promising results in inhibiting PI3K signaling and suppressing tumor growth in several cancer types, including breast, lung, and prostate cancers. This compound has also demonstrated efficacy in improving glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, the compound has shown potential in modulating immune responses and reducing inflammation in various immune disorders.

properties

IUPAC Name

[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9(11-5-12(14)7-15-6-11)16-13-3-2-10(4-13)8-17/h2-3,5-7,9-10,13,16-17H,4,8H2,1H3/t9?,10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBTUQCXBCZXRY-QQIFVLEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)NC2CC(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=CN=C1)F)N[C@H]2C[C@H](C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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